2-(4-Fluoro-1-benzothiophen-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluoro-1-benzothiophen-3-yl)acetic acid is a chemical compound with the molecular formula C10H7FO2S and a molecular weight of 210.22 g/mol It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom
Preparation Methods
The synthesis of 2-(4-Fluoro-1-benzothiophen-3-yl)acetic acid typically involves the introduction of a fluoro group to the benzothiophene ring followed by the addition of an acetic acid moiety. One common synthetic route includes the following steps:
Acetylation: The acetic acid moiety can be introduced through a Friedel-Crafts acylation reaction using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial production methods may involve optimization of these reactions to increase yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability .
Chemical Reactions Analysis
2-(4-Fluoro-1-benzothiophen-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluoro group, where nucleophiles like amines or thiols replace the fluorine atom, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
2-(4-Fluoro-1-benzothiophen-3-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anti-cancer, and antimicrobial properties.
Material Science: This compound is used in the development of organic semiconductors and conductive polymers due to its unique electronic properties.
Biological Studies: Researchers use this compound to study enzyme inhibition and receptor binding, contributing to the understanding of biochemical pathways and drug development.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-1-benzothiophen-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group enhances the compound’s binding affinity and selectivity towards these targets. The benzothiophene ring provides structural stability and facilitates interactions with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 2-(4-Fluoro-1-benzothiophen-3-yl)acetic acid include:
2-(4-Chloro-1-benzothiophen-3-yl)acetic acid: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.
2-(4-Methyl-1-benzothiophen-3-yl)acetic acid: The presence of a methyl group can influence the compound’s solubility and metabolic stability.
2-(4-Bromo-1-benzothiophen-3-yl)acetic acid: The bromine atom can alter the compound’s electronic properties and its interactions with molecular targets.
The uniqueness of this compound lies in its fluoro group, which enhances its binding affinity and selectivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(4-fluoro-1-benzothiophen-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO2S/c11-7-2-1-3-8-10(7)6(5-14-8)4-9(12)13/h1-3,5H,4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WABZDSRCJLNBCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC=C2CC(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.